molecular formula C9H8F3NO3 B1412193 Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate CAS No. 1227576-22-8

Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate

Cat. No.: B1412193
CAS No.: 1227576-22-8
M. Wt: 235.16 g/mol
InChI Key: RXLBZLBYYRYWME-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate is a compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. It is known for its molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is part of the isonicotinate family, which is characterized by the presence of a trifluoromethyl group, adding to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-hydroxyisonicotinic acid with ethyl trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine and under reflux conditions to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as or .

    Reduction: Common reducing agents like or are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxyisonicotinate
  • Ethyl 3-(trifluoromethyl)isonicotinate
  • 2-Hydroxy-3-(trifluoromethyl)pyridine

Uniqueness

Ethyl 2-hydroxy-3-(trifluoromethyl)isonicotinate stands out due to the presence of both the hydroxyl and trifluoromethyl groups, which confer unique chemical and physical properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 2-oxo-3-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-13-7(14)6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBZLBYYRYWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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